

(S)-1-Phenylhex-5-en-3-ol CAS number and structure

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Compound of Interest

Compound Name: (S)-1-Phenylhex-5-en-3-ol

Cat. No.: B15280398

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Technical Guide: (S)-1-Phenylhex-5-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-1-phenylhex-5-en-3-ol**, a chiral homoallylic alcohol. Due to the limited availability of a specific CAS number for the (S)-enantiomer in public databases, this document focuses on the synthesis of the racemic mixture and a general, yet detailed, protocol for achieving the desired (S)-enantiomer through enzymatic resolution.

Chemical Structure and Identification

The structure of 1-phenylhex-5-en-3-ol consists of a phenyl group attached to a hexene backbone with a hydroxyl group at the third carbon, which is a chiral center.

Structure of 1-Phenylhex-5-en-3-ol:

CAS Number: While a specific CAS number for **(S)-1-phenylhex-5-en-3-ol** is not readily available, the CAS number for the racemic mixture, 1-phenylhex-5-en-3-ol, is 60340-28-5[1].

Synthesis and Enantioselective Resolution

The synthesis of **(S)-1-phenylhex-5-en-3-ol** is typically achieved in a two-step process: first, the synthesis of the racemic alcohol, followed by an enantioselective resolution to isolate the (S)-enantiomer.

1. Synthesis of Racemic 1-Phenylhex-5-en-3-ol

The racemic alcohol can be prepared via a Grignard reaction between 3-phenylpropanal and allyl magnesium bromide.

2. Enzymatic Resolution of (\pm)-1-Phenylhex-5-en-3-ol

Enzymatic resolution is a widely used technique for separating enantiomers. A common method is the lipase-catalyzed transesterification of the racemic alcohol. In this process, one enantiomer is selectively acylated, allowing for the separation of the acylated enantiomer from the unreacted alcohol.

Data Presentation: Key Reagents

The following table summarizes the key reagents involved in the synthesis and resolution process.

Reagent	Chemical Formula	Molecular Weight (g/mol)	Role
3-Phenylpropanal	C ₉ H ₁₀ O	134.18	Starting material
Allyl bromide	C ₃ H ₅ Br	120.98	Grignard reagent precursor
Magnesium turnings	Mg	24.31	Grignard reagent precursor
Diethyl ether (anhydrous)	(C ₂ H ₅) ₂ O	74.12	Solvent
Lipase (e.g., from <i>Candida antarctica</i>)	N/A	N/A	Biocatalyst for resolution
Acyl donor (e.g., vinyl acetate)	C ₄ H ₆ O ₂	86.09	Acyling agent
Organic solvent (e.g., Toluene)	C ₇ H ₈	92.14	Solvent for resolution

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Phenylhex-5-en-3-ol

- **Grignard Reagent Preparation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed. Anhydrous diethyl ether is added to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.
- **Grignard Reaction:** The flask containing the allylmagnesium bromide solution is cooled in an ice bath. A solution of 3-phenylpropanal in anhydrous diethyl ether is added dropwise with continuous stirring.
- **Quenching and Extraction:** After the addition is complete, the reaction is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield racemic 1-phenylhex-5-en-3-ol.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (\pm) -1-Phenylhex-5-en-3-ol

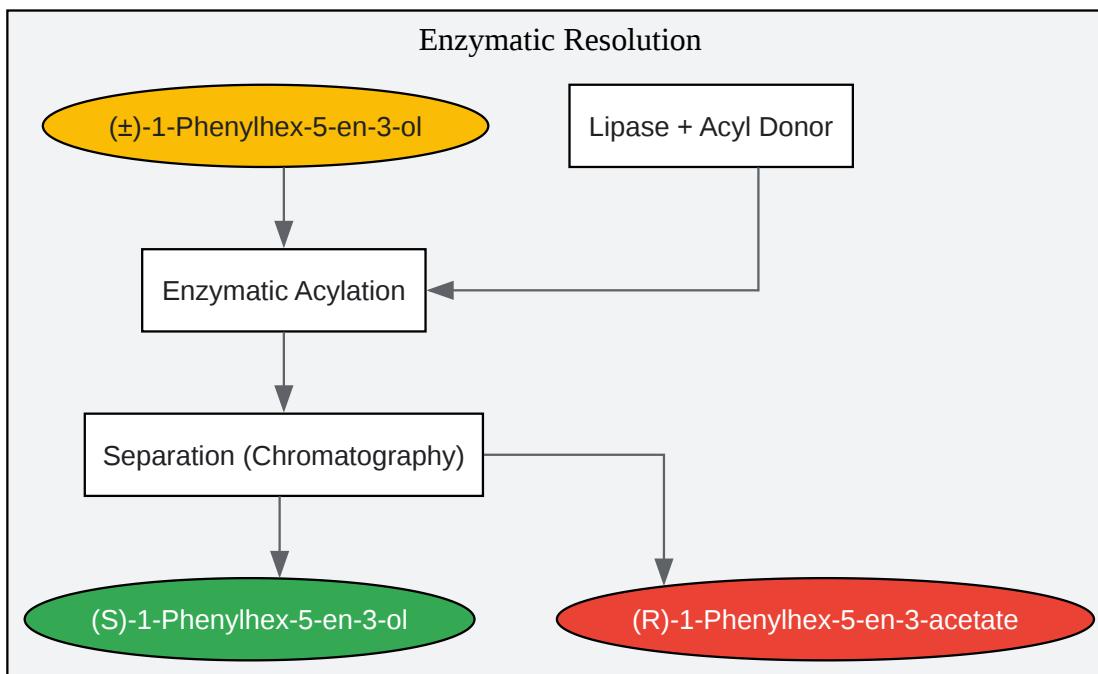
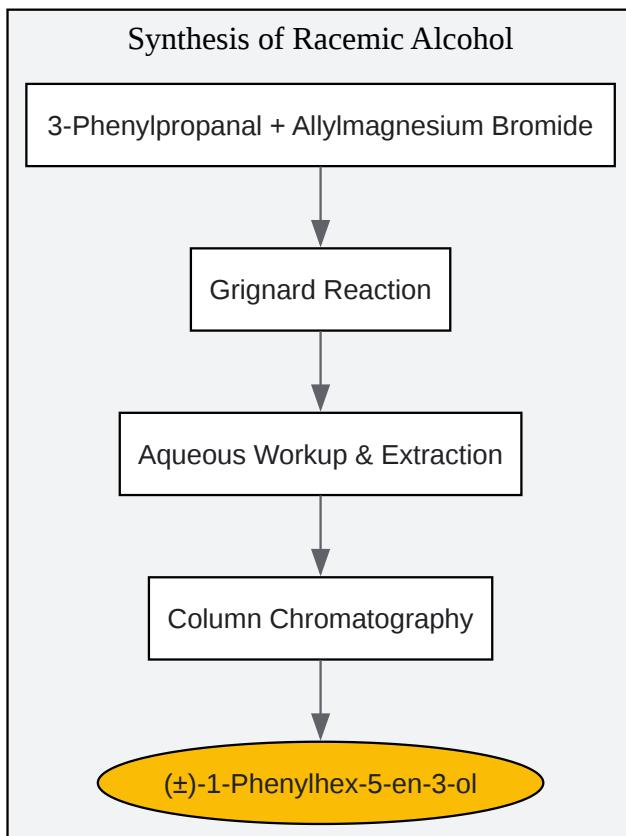
- **Reaction Setup:** In a flask, racemic 1-phenylhex-5-en-3-ol, an acyl donor (e.g., vinyl acetate), and a suitable organic solvent (e.g., toluene) are combined.
- **Enzymatic Reaction:** A lipase (e.g., Novozym 435, an immobilized *Candida antarctica* lipase B) is added to the mixture. The suspension is stirred at a controlled temperature (e.g., 40-50 °C).
- **Monitoring the Reaction:** The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

- Separation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the remaining mixture, containing the unreacted **(S)-1-phenylhex-5-en-3-ol** and the acylated (R)-enantiomer, is separated by column chromatography.
- Hydrolysis (Optional): If the (R)-enantiomer is also desired, the separated ester can be hydrolyzed using a base (e.g., sodium hydroxide) in a methanol/water mixture to yield (R)-1-phenylhex-5-en-3-ol.

Mandatory Visualization

Synthesis and Resolution Workflow

The following diagram illustrates the overall workflow for the synthesis of racemic 1-phenylhex-5-en-3-ol and its subsequent enzymatic resolution to obtain the (S)-enantiomer.



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Caption: Workflow for the synthesis and resolution of **(S)-1-Phenylhex-5-en-3-ol**.

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References

- 1. 1-PHENYL-HEX-5-EN-3-OL CAS#: 60340-28-5 [m.chemicalbook.com]
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